3-(Isopropoxymethyl)azetidin-3-ol
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Overview
Description
3-(Isopropoxymethyl)azetidin-3-ol is a chemical compound belonging to the azetidine family, characterized by a four-membered nitrogen-containing ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Isopropoxymethyl)azetidin-3-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of azetidine-3-ol.
Protection: The hydroxyl group of azetidine-3-ol is protected using a suitable protecting group, such as a tert-butyldimethylsilyl (TBDMS) group.
Alkylation: The protected azetidine-3-ol undergoes alkylation with isopropyl bromide in the presence of a base like sodium hydride (NaH) to introduce the isopropoxymethyl group.
Deprotection: The protecting group is then removed under acidic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques like crystallization or distillation.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the isopropoxymethyl group, where nucleophiles like halides or amines replace the isopropoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halides, amines.
Scientific Research Applications
3-(Isopropoxymethyl)azetidin-3-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Isopropoxymethyl)azetidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s strained ring structure allows it to undergo ring-opening reactions, forming reactive intermediates that can interact with biological macromolecules. These interactions can lead to inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.
Comparison with Similar Compounds
Azetidin-3-ol: A simpler analog without the isopropoxymethyl group.
3-(Methoxymethyl)azetidin-3-ol: Similar structure with a methoxymethyl group instead of isopropoxymethyl.
3-(Ethoxymethyl)azetidin-3-ol: Contains an ethoxymethyl group.
Uniqueness: 3-(Isopropoxymethyl)azetidin-3-ol is unique due to the presence of the isopropoxymethyl group, which imparts distinct steric and electronic properties. This modification can influence the compound’s reactivity, stability, and biological activity, making it a valuable scaffold for the development of new chemical entities.
Biological Activity
3-(Isopropoxymethyl)azetidin-3-ol is a compound belonging to the azetidine class, characterized by its unique four-membered nitrogen-containing heterocyclic structure. Its molecular formula is C7H15NO, indicating the presence of seven carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and one oxygen atom. This compound has garnered interest in medicinal chemistry due to its diverse biological activities.
Structural Features and Synthesis
The compound features an azetidine ring with a hydroxyl group and an isopropoxymethyl substituent, which enhances its solubility in polar solvents and may influence its reactivity. The synthesis of this compound typically involves alkylation reactions, such as treating 3-hydroxyazetidine with an alkyl halide in the presence of a base like sodium hydride in dimethylformamide (DMF) .
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antiproliferative Effects : Compounds related to this compound have demonstrated significant antiproliferative activity against cancer cell lines. For instance, studies on azetidine derivatives have shown their ability to inhibit tubulin polymerization, which is crucial for cancer cell division .
- Mechanism of Action : The mechanism behind its antiproliferative activity involves interaction with the colchicine-binding site on tubulin, leading to cell cycle arrest and apoptosis in cancer cells. For example, compounds structurally similar to this compound have shown IC50 values ranging from 10–33 nM in MCF-7 breast cancer cells, indicating potent activity .
Antiproliferative Activity in Breast Cancer
In a study evaluating various azetidine derivatives, compound 9q , which is structurally similar to this compound, was found to significantly inhibit the growth of MCF-7 cells with an IC50 value of 10 nM. This compound also induced apoptosis and disrupted microtubule organization within the cells .
Interaction Studies
Interaction studies have shown that this compound can effectively bind to biological macromolecules, enhancing its potential as a therapeutic agent. The presence of the hydroxyl group in its structure may facilitate hydrogen bonding with target proteins, potentially increasing its bioactivity .
Comparative Analysis of Related Compounds
The following table summarizes the properties of compounds related to this compound:
Compound Name | Structure Type | Notable Properties |
---|---|---|
3-Hydroxyazetidine | Azetidine | Precursor in organic synthesis |
4-Methylazetidine | Azetidine | Exhibits antimicrobial properties |
2-Isopropylazetidine | Azetidine | Potential neuroprotective effects |
1-Benzhydryl-3-azetidinol | Azetidinol | Investigated for analgesic properties |
The unique combination of functional groups in this compound enhances its solubility and reactivity compared to other azetidines, making it a candidate for further research in medicinal chemistry .
Properties
Molecular Formula |
C7H15NO2 |
---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
3-(propan-2-yloxymethyl)azetidin-3-ol |
InChI |
InChI=1S/C7H15NO2/c1-6(2)10-5-7(9)3-8-4-7/h6,8-9H,3-5H2,1-2H3 |
InChI Key |
UOQGIIAWLHSNAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCC1(CNC1)O |
Origin of Product |
United States |
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